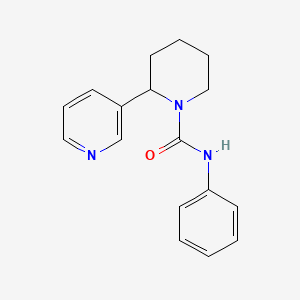

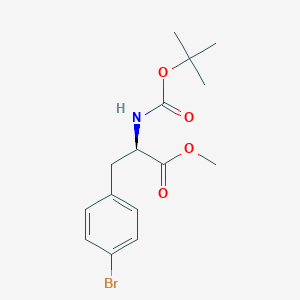

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications

Anti-angiogenic and DNA Cleavage Activities

A series of novel derivatives related to N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide were synthesized and characterized for their potential in inhibiting angiogenesis and cleaving DNA. These compounds demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their utility as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya et al., 2017).

Glycine Transporter 1 Inhibitor

Another derivative, identified through optimization, exhibited potent inhibitory activity against Glycine Transporter 1 (GlyT1), enhancing glycine levels in the cerebrospinal fluid of rats. This indicates its potential application in central nervous system disorders by modulating neurotransmitter levels (Shuji et al., 2016).

PCSK9 mRNA Translation Inhibitors

Research into N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides uncovered their role as small molecule inhibitors of PCSK9 mRNA translation, contributing to cholesterol management. Compounds from this series showed improved potency and ADME properties, offering a new approach to lipid level regulation (Allyn T. Londregan et al., 2018).

Soluble Epoxide Hydrolase Inhibitors

A study identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, a target for treating various inflammatory diseases. These compounds showed efficacy in vivo, demonstrating the role of the triazine heterocycle in achieving high potency and selectivity (R. Thalji et al., 2013).

HIV-1 Reverse Transcriptase Inhibitors

Exploration within the piperidine-4-yl-aminopyrimidine class led to the identification of N-phenyl derivatives as potent inhibitors against both wild-type HIV-1 and resistant mutant viruses. This research provides valuable insights into the development of new antiviral agents (Guozhi Tang et al., 2010).

Rho Kinase Inhibitor for CNS Disorders

A scalable synthetic process was developed for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor with potential applications in treating central nervous system disorders. This process underscores the importance of chemical synthesis in drug development and production (Daiyan Wei et al., 2016).

Mechanism of Action

Target of Action

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a synthetic compound that has been studied for its potential therapeutic applications. These compounds play a significant role in drug design and have been associated with various biological activities .

Mode of Action

It is known that piperidine derivatives can interact with their targets in a variety of ways, depending on the specific structure of the compound . The interaction between the compound and its target can lead to changes in the target’s function, which can have therapeutic effects .

Biochemical Pathways

Piperidine derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Piperidine derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

The future directions in the research of piperidine derivatives like “N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide” could involve the design of new piperidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these compounds .

Properties

IUPAC Name |

N-phenyl-2-pyridin-3-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c21-17(19-15-8-2-1-3-9-15)20-12-5-4-10-16(20)14-7-6-11-18-13-14/h1-3,6-9,11,13,16H,4-5,10,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOMAYPGEUGWOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4H-chromene-2-carboxamide](/img/structure/B2799689.png)

![3-[3-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B2799690.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide](/img/structure/B2799691.png)

![2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B2799704.png)

![2-[1-(Dimethylamino)propan-2-yloxy]acetic acid](/img/structure/B2799706.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol dihydrochloride](/img/structure/B2799709.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B2799711.png)